molecular formula C11H16N2O B074491 2-Amino-N-tert-butylbenzamide CAS No. 1203-89-0

2-Amino-N-tert-butylbenzamide

Cat. No. B074491
CAS RN: 1203-89-0
M. Wt: 192.26 g/mol
InChI Key: YHBZJCBYHUVKCM-UHFFFAOYSA-N
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Description

2-Amino-N-tert-butylbenzamide is a chemical compound with the CAS Number: 1203-89-0 and a linear formula of C11H16N2O . It is used in various applications and research .


Molecular Structure Analysis

The molecular formula of 2-Amino-N-tert-butylbenzamide is C11H16N2O . The InChI code is 1S/C11H16N2O/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3,(H,13,14) . The Canonical SMILES is CC©©NC(=O)C1=CC=CC=C1N .


Physical And Chemical Properties Analysis

2-Amino-N-tert-butylbenzamide is a powder with a melting point of 122-127 degrees Celsius . Its molecular weight is 192.26 g/mol . It has a topological polar surface area of 55.1 Ų . The compound has a complexity of 208 .

Scientific Research Applications

Pharmaceutical Research

2-Amino-N-tert-butylbenzamide is utilized in the synthesis of various pharmaceutical compounds due to its amide functional group, which is a key structural component in many drugs. It has been used in the development of treatments for conditions such as hypercholesterolemia and cancer .

Antioxidant Properties

Research has indicated that benzamide derivatives, including 2-Amino-N-tert-butylbenzamide, can exhibit significant antioxidant activities. These properties are valuable in the study of diseases where oxidative stress plays a role, such as neurodegenerative disorders .

Antibacterial Applications

Benzamide compounds have been shown to possess antibacterial activities. 2-Amino-N-tert-butylbenzamide can be used to synthesize new compounds with potential antibacterial properties against both gram-positive and gram-negative bacteria .

Safety and Hazards

The safety information for 2-Amino-N-tert-butylbenzamide indicates that it is an irritant . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

2-amino-N-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBZJCBYHUVKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333788
Record name 2-Amino-N-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-tert-butylbenzamide

CAS RN

1203-89-0
Record name 2-Amino-N-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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